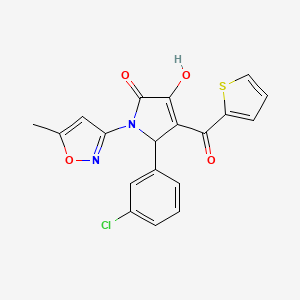

5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Beschreibung

This compound is a pyrrol-2-one derivative with a complex substitution pattern:

- Position 5: A 3-chlorophenyl group, contributing steric bulk and electron-withdrawing effects due to the chlorine atom .

- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility .

- Position 4: A thiophene-2-carbonyl substituent, introducing aromaticity and electron-withdrawing character .

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCRSWXTUFEWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities, including antibacterial, antiviral, and antitumor effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antibacterial Activity

Research indicates that compounds with similar pyrrolone structures exhibit significant antibacterial properties. The pyrrolone fragment is recognized for its biological activities, including:

- Mechanism : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Case Studies : A study by Murlykina et al. (2013) demonstrated that derivatives with a pyrrolone core showed effective inhibition against various bacterial strains, suggesting that the compound may exhibit similar properties .

Antiviral Activity

The antiviral potential of this compound is noteworthy, particularly against viral infections where traditional treatments are ineffective.

- Mechanism : Compounds in this class may inhibit viral replication by interfering with viral enzymes or blocking entry into host cells.

- Findings : Research by Rashid et al. (2012) highlighted the effectiveness of similar compounds against viral targets, supporting the hypothesis that this compound could possess antiviral properties .

Antitumor Activity

The antitumor effects of heterocyclic compounds have been widely studied, and this compound's structure suggests a potential for such activity.

- Mechanism : Antitumor activity may involve apoptosis induction in cancer cells and inhibition of tumor growth through various pathways.

- Research Evidence : A study conducted by Mori et al. (2013) reported promising results for related compounds in inhibiting tumor cell proliferation, indicating that this compound might also show efficacy in cancer treatment .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Disruption of cell wall synthesis | Murlykina et al., 2013 |

| Antiviral | Inhibition of viral replication | Rashid et al., 2012 |

| Antitumor | Induction of apoptosis | Mori et al., 2013 |

Synthesis and Characterization

The synthesis of 5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions including:

- Formation of the Pyrrolone Core : Utilizing starting materials such as 4-chlorophenyl and thiophene derivatives.

- Coupling Reactions : Implementing coupling agents to form bonds between the pyrrolone and isoxazole moieties.

- Purification : Crystallization techniques are often employed to purify the final product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three structurally related molecules (Table 1):

Table 1 : Structural comparison of the target compound with analogues.

Electronic and Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The thiophene-2-carbonyl group in the target compound is more electron-withdrawing than the 4-methoxybenzoyl group in the analogue from . This difference may increase electrophilicity at the pyrrolone core, enhancing reactivity in nucleophilic substitution reactions .

- The 3-chlorophenyl substituent (target) vs. 4-chlorophenyl () alters steric effects: the para-substituted chloro group in the latter may reduce steric hindrance compared to the meta position .

Heterocyclic Moieties: Isoxazole (target) vs. Thiophene (target) vs. Thiazole (): Thiazole’s nitrogen atom enhances hydrogen-bonding capacity, which could improve target binding affinity in biological systems .

Hardness and Reactivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.